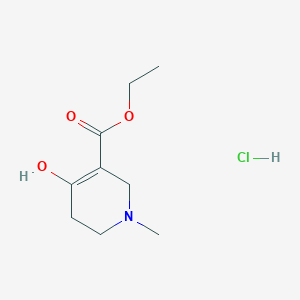
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to investigate the role of MAPK in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone selectively inhibits the activation of MAPK by preventing the phosphorylation of the MAPK kinase (MEK) enzyme. This results in the inhibition of downstream signaling pathways that are activated by MAPK, including the activation of transcription factors such as c-Jun and c-Fos. By inhibiting the MAPK signaling pathway, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been shown to have a wide range of biochemical and physiological effects in various cell types. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been shown to promote neuronal differentiation and survival, as well as to protect against ischemic injury in the brain. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its high selectivity for the MAPK signaling pathway, which allows for the specific investigation of this pathway in various cellular processes. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its short half-life, which requires frequent dosing in in vivo experiments. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can also inhibit other kinases at high concentrations, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the use of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone in scientific research. One potential direction is the investigation of the role of MAPK in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another potential direction is the investigation of the role of MAPK in the regulation of epigenetic modifications, which can affect gene expression and cellular differentiation. Finally, the development of more potent and selective inhibitors of the MAPK signaling pathway could lead to the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can be synthesized through a multi-step process involving the reaction of 2-cyclohexyl-4,6-dinitrophenol with ethyl thioglycolate, followed by reduction of the nitro groups, and subsequent cyclization of the resulting intermediate with hydrazine hydrate. The final product can be obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been widely used in scientific research to investigate the role of MAPK in various cellular processes. For example, it has been used to study the involvement of MAPK in the regulation of cell proliferation and differentiation in cancer cells, as well as in the development of neuronal and cardiovascular systems. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been used to investigate the role of MAPK in the regulation of apoptosis, inflammation, and oxidative stress.
Propiedades
IUPAC Name |
2-cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h8-9,15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQDAZYCTVSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)

![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)



![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)


![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
